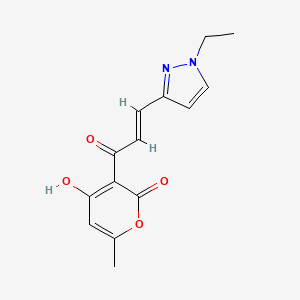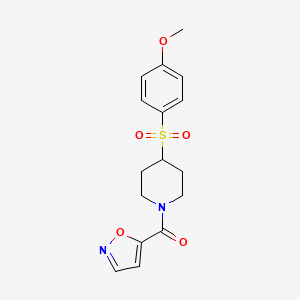
(E)-3-(3-(1-ethyl-1H-pyrazol-3-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(1-ethyl-1H-pyrazol-3-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one, also known as Caffeic acid 3-ethylpyrazole ester (CAPE), is a natural phenolic compound found in honeybee propolis. Propolis is a resinous material collected by honeybees from plant sources and used to seal cracks and gaps in the beehive. CAPE has been studied extensively for its potential therapeutic properties and has shown promise in a variety of scientific research applications.
Applications De Recherche Scientifique
Efficient Synthesis and Functionalization
Research has demonstrated efficient methods for synthesizing novel 3-heteroaryl-pyrazoles, including derivatives similar to the specified compound, highlighting their potential in creating diverse chemical libraries for further study and application in various fields (Shawali, Farghaly, & Aldahshoury, 2010).
Applications in Material Science
Another study explored the synthesis and application of pyran derivatives as corrosion inhibitors for mild steel, showcasing the relevance of such compounds in industrial applications to enhance material durability and resistance against corrosive environments (Khattabi et al., 2019).
Novel Functionalized Monomers
Research into the synthesis of novel acrylate monomers based on kojic acid demonstrates the utility of pyran derivatives in developing new materials with potential antimicrobial activities, indicating their importance in biomedical material science (Saraei et al., 2016).
Polymerization and Material Properties
A study on the chemoselective RAFT polymerization of a trivinyl monomer derived from carbon dioxide and 1,3-butadiene, which includes the structural motifs related to the specified compound, has opened avenues for creating polymers with distinct properties for advanced material applications (Chen et al., 2017).
Synthesis and Computational Study
Investigations into pyrrole derivatives for synthesizing chalcone derivatives have provided insights into the chemical behavior and potential uses of such compounds in synthetic chemistry and material science, highlighting the versatility of these chemical frameworks (Singh, Rawat, & Sahu, 2014).
Propriétés
IUPAC Name |
3-[(E)-3-(1-ethylpyrazol-3-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-16-7-6-10(15-16)4-5-11(17)13-12(18)8-9(2)20-14(13)19/h4-8,18H,3H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOSJWMZOMAIMA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C=CC(=O)C2=C(C=C(OC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2888454.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)

![2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2888458.png)

![Tert-butyl 2-{[(5-fluoropyridin-2-YL)oxy]methyl}-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2888462.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)


![7-[4-(4-acetylphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888468.png)
![N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2888473.png)